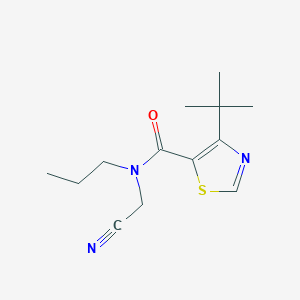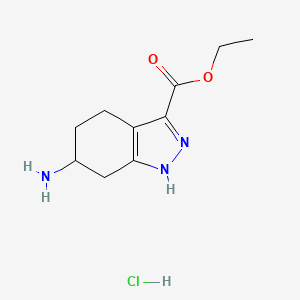![molecular formula C22H16ClNOS B2917594 3-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]quinoline CAS No. 339013-19-3](/img/structure/B2917594.png)
3-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]quinoline (CMPQ) is a synthetic compound that has been studied for its potential applications in scientific research. CMPQ is a member of the quinoline family of compounds, and has been found to have a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
Synthetic Chemistry
Quinoline and its derivatives are central to synthetic chemistry, serving as precursors for the synthesis of complex fused ring systems and heterocyclic compounds. For example, dihydrothiophenes have been utilized as starting points for synthesizing a range of quinoline and quinolone derivatives, indicating the versatility of quinoline structures in forming complex chemical frameworks (White & Storr, 1996).
Biological Activities
Quinoline derivatives exhibit significant biological activities, including antibacterial properties. A study on the green synthesis of novel quinoxaline sulfonamides revealed their effectiveness against bacteria such as Staphylococcus spp. and Escherichia coli, underscoring the potential of quinoline compounds in medical applications (Alavi et al., 2017).
Materials Science
The structural and optical properties of quinoline derivatives have been explored for their applications in materials science. Studies on 4H-pyrano [3, 2-c] quinoline derivatives thin films have highlighted their polycrystalline nature and nanocrystalline dispersion, which could be crucial for developing new optical materials and devices (Zeyada et al., 2016).
Corrosion Inhibition
Quinoline compounds also find applications as corrosion inhibitors for metals. Theoretical and experimental studies on quinoxalines as corrosion inhibitors of copper in nitric acid and mild steel in acidic medium have demonstrated the effectiveness of these compounds in protecting metals from corrosion, which is vital for their longevity and maintenance (Zarrouk et al., 2014).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as quinoline-chalcone hybrids, have been found to play an important role in medicinal chemistry, especially in the identification and development of potential anticancer agents .
Mode of Action
It’s worth noting that compounds with similar structures have shown promising antifungal activity against various pathogenic strains of fungi . This suggests that the compound may interact with its targets to disrupt essential biological processes in these organisms.
Biochemical Pathways
Given the compound’s potential antifungal activity , it may interfere with the biochemical pathways essential for the survival and proliferation of fungi.
Result of Action
Similar compounds have shown significant antifungal activity , suggesting that this compound may also exert its effects by inhibiting the growth of fungi.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-2-(4-methoxyphenyl)sulfanylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClNOS/c1-25-18-10-12-19(13-11-18)26-22-20(15-6-8-17(23)9-7-15)14-16-4-2-3-5-21(16)24-22/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWSKZWJOMIWPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=NC3=CC=CC=C3C=C2C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Ethyl-5-(morpholino(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2917515.png)
![ethyl 6-acetyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2917517.png)



![3-benzoyl-4H,5H,7H-thieno[2,3-c]thiopyran-2-amine](/img/structure/B2917523.png)



![5-[(4-Fluorophenoxy)methyl]isoxazole-3-carboxylic acid](/img/structure/B2917527.png)

![(5,6-Dihydro-1,4-dioxin-2-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2917533.png)